8-ethyl-3-fluoro-1H-quinolin-2-one
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Overview
Description
8-ethyl-3-fluoro-1H-quinolin-2-one is a fluorinated quinoline derivative. Quinoline derivatives are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and materials science. The incorporation of fluorine into the quinoline structure often enhances the biological activity and stability of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-ethyl-3-fluoro-1H-quinolin-2-one can be achieved through various methods, including cyclization and cycloaddition reactions, displacements of halogen atoms, and direct fluorinations. One common method involves the nucleophilic substitution of fluorine atoms, cross-coupling reactions, and synthesis using organometallic compounds .
Industrial Production Methods
Industrial production methods for fluorinated quinolines often involve large-scale cyclization reactions and the use of specialized catalysts to ensure high yield and purity. The specific conditions and reagents used can vary depending on the desired properties of the final product .
Chemical Reactions Analysis
Types of Reactions
8-ethyl-3-fluoro-1H-quinolin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Common in fluorinated compounds, substitution reactions can replace the fluorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce dihydroquinolines .
Scientific Research Applications
8-ethyl-3-fluoro-1H-quinolin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in developing new drugs, particularly for its antibacterial and anticancer activities.
Industry: Used in the development of new materials and as a component in liquid crystals
Mechanism of Action
The mechanism of action of 8-ethyl-3-fluoro-1H-quinolin-2-one involves its interaction with specific molecular targets. For example, fluorinated quinolines are known to inhibit bacterial enzymes such as DNA gyrase and DNA topoisomerase IV, leading to the stabilization of a covalent enzyme-DNA complex and subsequent bacterial cell death . This mechanism is similar to that of other fluoroquinolones, which are widely used as antibiotics .
Comparison with Similar Compounds
Similar Compounds
7-fluoro-4-(diethylamino-1-methylbutylamino)quinoline: Known for its antimalarial activity.
Mefloquine: Another antimalarial drug with a similar quinoline structure.
Brequinar®: An antineoplastic drug used in transplantation medicine and for treating rheumatic arthritis and psoriasis.
Uniqueness
8-ethyl-3-fluoro-1H-quinolin-2-one is unique due to its specific substitution pattern, which can confer distinct biological activities and chemical properties. The presence of both an ethyl group and a fluorine atom on the quinoline ring can enhance its stability and biological activity compared to other quinoline derivatives .
Properties
IUPAC Name |
8-ethyl-3-fluoro-1H-quinolin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNO/c1-2-7-4-3-5-8-6-9(12)11(14)13-10(7)8/h3-6H,2H2,1H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFDWCQFWANMKNW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC2=C1NC(=O)C(=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60379007 |
Source
|
Record name | 8-Ethyl-3-fluoroquinolin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60379007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175609-34-4 |
Source
|
Record name | 8-Ethyl-3-fluoroquinolin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60379007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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